3-Methylisoquinoline-7-carbonitrile
Description
3-Methylisoquinoline-7-carbonitrile (CAS: 1416713-29-5) is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methyl group at position 3 and a nitrile group at position 5. Its molecular formula is C₁₁H₈N₂, with an average molecular mass of 168.20 g/mol. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nitrile group and the structural rigidity imparted by the isoquinoline ring .
Properties
IUPAC Name |
3-methylisoquinoline-7-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-4-10-3-2-9(6-12)5-11(10)7-13-8/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQYVJPGWAVICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)C#N)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285843 | |
| Record name | 7-Isoquinolinecarbonitrile, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416713-29-5 | |
| Record name | 7-Isoquinolinecarbonitrile, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Isoquinolinecarbonitrile, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-7-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a convenient one-step reaction involves the use of salicylaldehyde, 8-hydroxyquinoline, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a catalytic amount of triethylamine in ethanol at 78°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of non-hazardous starting materials, single-flask reactions, and optimized reaction conditions, are often employed to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions: 3-Methylisoquinoline-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Methylisoquinoline-7-carbonitrile is a chemical compound with the molecular formula and a molecular weight of 168.19 g/mol. It belongs to the class of isoquinoline derivatives and has a wide range of applications in scientific research.
Scientific Research Applications
This compound is a versatile building block for synthesizing various heterocyclic compounds with potential biological activities. It is also utilized in enzyme inhibition and receptor binding studies because of its structural similarity to biologically active molecules. Research has explored its potential as an antimicrobial and anticancer agent, and it is used in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Chemistry
This compound serves as a crucial building block in the synthesis of diverse heterocyclic compounds, which are essential in chemistry. These compounds have potential biological activities that make them valuable in various research fields.
Biology
Due to its structural resemblance to biologically active molecules, this compound is used in the study of enzyme inhibition and receptor binding. These studies are crucial for understanding biological processes and developing new therapeutic strategies.
Medicine
This compound has been explored for its potential as an antimicrobial and anticancer agent. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria, by acting on protein kinases critical for the parasite's life cycle. It has also shown promise in anticancer research, with in vitro studies suggesting it may inhibit the growth of certain cancer cell lines through apoptosis induction or cell cycle arrest mechanisms.
Industry
In industry, this compound is utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments. Its unique structural features and versatile reactivity make it a valuable compound for various industrial applications.
This compound exhibits significant biological activity, making it valuable in medicinal chemistry. Research indicates that the compound possesses antimicrobial properties and has the potential to inhibit various pathogens. The mechanism may involve disrupting microbial cell walls or interfering with metabolic pathways essential for pathogen survival.
The compound has also demonstrated anticancer activity. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Structure-Activity Relationship (SAR) Studies
Modifications to the cyano group or methyl position have been shown to influence the potency and selectivity of these compounds against specific biological targets. For example, modifications to the cyano group or methyl position have been shown to influence the potency and selectivity of these compounds against specific biological targets.
Data Table
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Cancer Cell Line A | 5.4 | Induces apoptosis |
| This compound | Bacterial Strain B | 12.8 | Inhibits growth |
Mechanism of Action
The mechanism of action of 3-Methylisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The following sections compare 3-Methylisoquinoline-7-carbonitrile with structurally related compounds, focusing on substituent effects, physical properties, and spectral characteristics.
Positional Isomers
3-Methylisoquinoline-6-carbonitrile (CAS: 1416712-56-5)
- Structural Difference : The nitrile group is located at position 6 instead of 6.
- Impact : Positional isomerism alters electronic distribution and intermolecular interactions. For example, the 6-substituted isomer may exhibit distinct NMR chemical shifts due to differences in ring current effects .
- Similarity Score: 0.92 (compared to this compound) .
Heterocyclic Analogs
2-Methylquinoline-4-carbonitrile (CAS: 29196-15-4)
- Structural Difference: Replaces the isoquinoline system with a quinoline scaffold (nitrogen at position 1 vs. 2 in isoquinoline).
- Impact: The altered nitrogen position affects dipole moments and solubility. Quinoline derivatives often exhibit lower melting points compared to isoquinoline analogs due to reduced symmetry .
- Similarity Score : 0.95 .
2-Methyl-1H-indole-5-carbonitrile (CAS: 36798-24-0)
- Structural Difference: Features an indole core (five-membered pyrrole fused to benzene) instead of isoquinoline.
- Impact: The indole system introduces NH-group hydrogen bonding, influencing solubility and reactivity. Nitrile substitution at position 5 may enhance electrophilic aromatic substitution compared to isoquinoline derivatives .
Substituent Variations
Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate
- Structural Difference : Replaces the nitrile group with an ester (-COOEt) and introduces a chloro substituent at position 7.
- Impact: The ester group increases hydrophobicity, while the chloro substituent enhances electron-withdrawing effects. Reported melting points for chloro-substituted isoquinolines range from 120–160°C, higher than nitrile analogs due to stronger intermolecular forces .
- 1H NMR Data : δ 1.07 (s, 6H, methyl), 3.36–3.96 (m, ester and methoxy groups) .
4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile (CAS: 919482-00-1)
- Structural Difference: Introduces hydroxyl (-OH) and nitro (-NO₂) groups on the quinoline scaffold.
- Impact : The nitro group strongly withdraws electrons, reducing basicity, while the hydroxyl group enables hydrogen bonding. This compound’s IR spectrum shows a broad peak at ~3355 cm⁻¹ (O-H stretch) and a nitrile peak at 2185 cm⁻¹ .
Physicochemical Properties
Biological Activity
3-Methylisoquinoline-7-carbonitrile is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its isoquinoline core with a cyano group at the 7-position and a methyl group at the 3-position. This structural configuration is crucial for its biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. It has been studied for its potential to inhibit various pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting microbial cell walls or interfering with metabolic pathways essential for pathogen survival.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, with some derivatives demonstrating IC50 values in the low micromolar range .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cellular metabolism or signaling pathways, such as protein kinases. This inhibition can disrupt critical processes in both microbial and cancer cells .
- Receptor Binding : The compound can bind to receptors that regulate cellular functions, which may lead to altered signaling pathways and subsequent biological effects.
Structure-Activity Relationship (SAR) Studies
Several studies have focused on understanding the structure-activity relationships of isoquinoline derivatives. For example, modifications to the cyano group or methyl position have been shown to influence the potency and selectivity of these compounds against specific biological targets.
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Cancer Cell Line A | 5.4 | Induces apoptosis |
| This compound | Bacterial Strain B | 12.8 | Inhibits growth |
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. This inhibition is linked to its action on protein kinases that are critical for the parasite's life cycle .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
